N-(4-methylbenzyl)-2-(pyridin-2-yloxy)propan-1-amine

Description

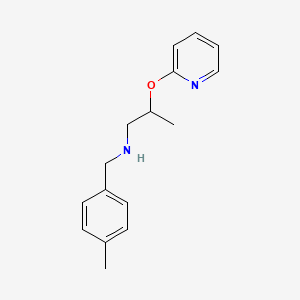

N-(4-methylbenzyl)-2-(pyridin-2-yloxy)propan-1-amine is a synthetic amine derivative characterized by a propan-1-amine backbone substituted with a 4-methylbenzyl group at the nitrogen atom and a pyridin-2-yloxy moiety at the 2-position of the propane chain. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for pharmacological exploration.

Properties

Molecular Formula |

C16H20N2O |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-pyridin-2-yloxypropan-1-amine |

InChI |

InChI=1S/C16H20N2O/c1-13-6-8-15(9-7-13)12-17-11-14(2)19-16-5-3-4-10-18-16/h3-10,14,17H,11-12H2,1-2H3 |

InChI Key |

AWCSJSJAPIQYCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC(C)OC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-N-[2-(2-pyridinyloxy)propyl]amine typically involves the following steps:

Formation of the Intermediate: The initial step may involve the reaction of 4-methylbenzyl chloride with a suitable amine to form an intermediate.

Coupling Reaction: The intermediate is then reacted with 2-(2-pyridinyloxy)propylamine under controlled conditions to yield the final product.

Common reagents used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-N-[2-(2-pyridinyloxy)propyl]amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl or pyridinyloxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-N-[2-(2-pyridinyloxy)propyl]amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-(4-methylbenzyl)-2-(pyridin-2-yloxy)propan-1-amine and Related Compounds

Key Observations:

Substituent Impact on Solubility: The pyridin-2-yloxy group in the target compound introduces moderate polarity compared to the methoxy group in its analog (), which may enhance aqueous solubility. Conversely, trifluoromethyl substitution () increases lipophilicity and metabolic resistance .

Biological Relevance :

- Pyridine-containing amines (e.g., ) are often explored for receptor targeting, such as G-protein coupled receptors (GPCRs) . The pyridin-2-yloxy group may mimic natural ligands, enabling interactions with histamine or serotonin receptors.

- Fluorinated analogs () are prioritized in drug discovery for their enhanced bioavailability and blood-brain barrier penetration .

Pharmacological Potential

- GPCR Modulation : Compounds like 2-arylbenzimidazoles with propan-1-amine linkers () show agonist activity at histamine H4 receptors, suggesting the target compound may interact with similar targets .

- Antimicrobial Activity : Halogenated and pyridine-containing amines () are frequently screened for antibacterial or antifungal properties due to their electron-deficient aromatic systems .

Biological Activity

N-(4-methylbenzyl)-2-(pyridin-2-yloxy)propan-1-amine is an organic compound belonging to the class of amines, characterized by its unique structural features that include a 4-methylbenzyl group and a pyridin-2-yloxy moiety. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{20}N_2O, with a molecular weight of 256.34 g/mol. The compound's structure contributes to its bioactivity, particularly due to the presence of an aromatic ring and a heterocyclic pyridine group. These components are known to influence the compound's interactions with biological targets, potentially affecting various signaling pathways.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzyl Intermediate : The 4-methylbenzyl group is synthesized through alkylation reactions or via direct substitution methods.

- Preparation of the Pyridinyloxy Intermediate : This is achieved by reacting 2-chloropyridine with appropriate alkylating agents.

- Final Coupling Reaction : The two intermediates are coupled using standard amination techniques, often involving solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Initial studies suggest that this compound may interact with various receptors and enzymes, influencing pathways related to cell growth and signaling. The compound has demonstrated potential in several biological assays, indicating its ability to modulate biological responses effectively.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-fluorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine | Contains a fluorine atom instead of a methyl group | Enhanced biological activity due to fluorine's electronegativity |

| N-benzyl-pyridin-2-yloxy-propan-1-amine | Lacks the methyl substitution on the benzyl group | Different solubility and reactivity profiles |

| N-(3-methylbenzyl)-2-(pyridin-3-yloxy)propan-1-amine | Methyl substitution at the meta position on benzene | Influences interaction with biological targets |

This comparison highlights how variations in substituents can significantly affect chemical behavior and biological activity.

Case Studies

Research has shown that compounds similar to this compound exhibit selective antimicrobial activity. For instance, studies on sulfonylpyridine derivatives revealed their ability to inhibit Chlamydia trachomatis growth without affecting host cell viability, suggesting a selective mechanism that could be relevant for this compound as well .

Furthermore, compounds designed with similar structural motifs have shown promise against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa . These findings indicate that the biological activity of this compound may extend into antimicrobial applications.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest that it may exhibit favorable stability in biological fluids, although further investigation into its toxicity profile is necessary. Compounds in this class often show low toxicity towards mammalian cells while maintaining efficacy against target pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.